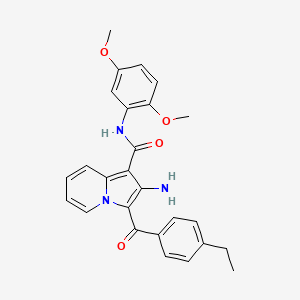

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, has been achieved through a one-pot domino reaction. This process involves the reaction of alkyl or aryl isocyanides with pyridine-2-carbaldehyde in the presence of acetoacetanilide in toluene without any prior activation or modification . Although the specific synthesis of 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide is not detailed, similar methodologies could potentially be adapted for its synthesis.

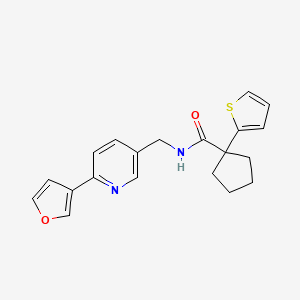

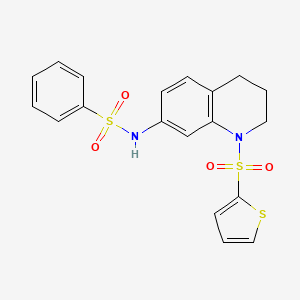

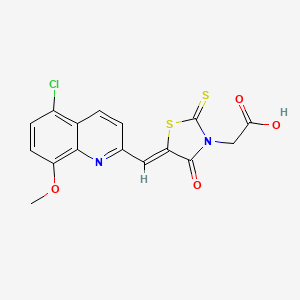

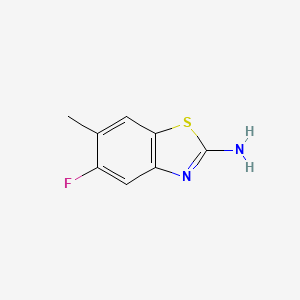

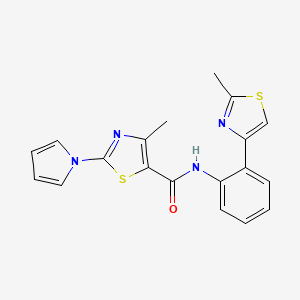

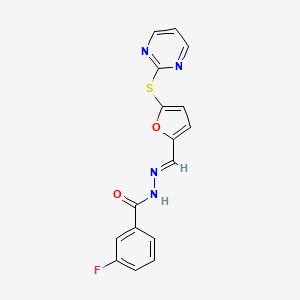

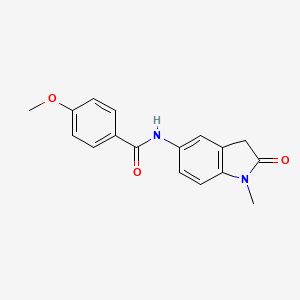

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups contributing to its chemical behavior. The presence of an indolizine core, a dimethoxyphenyl group, and an ethylbenzoyl moiety suggests a molecule with significant aromatic character and potential for varied electronic interactions. The exact molecular structure analysis would require further studies, which are not covered in the provided papers.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically for 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide. However, the synthesis of related compounds involves reactions with isocyanides and aldehydes, which could imply that the compound may also engage in similar reactions due to the presence of amide and indolizine functionalities .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

One of the primary applications involves the synthesis of complex heterocyclic compounds. The process typically entails creating compounds with potential applications in medicinal chemistry and materials science. For instance, Soršak et al. (1998) discussed the synthesis of fused 3-aminopyranones and other heterocycles, highlighting the utility of certain reagents in constructing complex molecules with high yields (Soršak, Stanovnik, & Grdadolnik, 1998). Similarly, Outlaw et al. (2016) explored photoluminescent materials with reversible pH-dependent optical properties, demonstrating the potential of indolizine derivatives in developing new photonic sensors and devices (Outlaw, Zhou, Bragg, & Townsend, 2016).

Potential Application to Tropical Diseases

Zhang et al. (2014) focused on the novel synthesis of isoxazoline indolizine amides for potential application to tropical diseases. The strategic synthesis of indolizine core structures for efficient derivatization underscores the role of these compounds in developing therapeutic agents for diseases prevalent in tropical regions (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Dyeing Polyester Fibers and Biological Activities

Khalifa et al. (2015) synthesized novel heterocyclic compounds with applications in dyeing polyester fibers, demonstrating the dual functionality of such molecules in textile engineering and biological activity assays. Their work illustrates the versatility of indolizine derivatives in both industrial and biomedical contexts (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Cytotoxicity and Antitumor Activities

Research has also delved into the cytotoxic and antitumor activities of indolizine derivatives. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxicity against various cancer cell lines. This underscores the therapeutic potential of such compounds in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

properties

IUPAC Name |

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-4-16-8-10-17(11-9-16)25(30)24-23(27)22(20-7-5-6-14-29(20)24)26(31)28-19-15-18(32-2)12-13-21(19)33-3/h5-15H,4,27H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZLXDBYKNQJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)

![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)